4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole
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Overview
Description
4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole is an organic compound known for its broad applications across multiple fields, including chemistry, biology, and medicine. With its intricate structure, it has become a subject of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole generally involves a multi-step process:
Preparation of starting materials: This involves the synthesis of intermediates like 3-methylpyridine and 2,1,3-benzothiadiazole.
Coupling Reactions: Key steps involve coupling the piperidine and benzothiadiazole moieties using reagents such as sulfonyl chlorides and base catalysts.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Industrial Production Methods
In an industrial setting, large-scale production may involve continuous flow processes for greater efficiency. The use of automated synthesizers and reactors helps maintain consistency and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized to form sulfoxides or sulfones under controlled conditions.
Reduction: Reductive amination can introduce additional functional groups.
Substitution: Nucleophilic aromatic substitution can modify the benzothiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidized Products: Sulfoxides, sulfones.
Reduced Products: Modified piperidine derivatives.
Substitution Products: Varied depending on the nucleophile used.
Scientific Research Applications
The versatility of 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole is evident in its wide array of research applications:
Chemistry: Utilized as a building block for complex organic syntheses.
Biology: Its derivatives are studied for their potential bioactivity and interaction with biological systems.
Medicine: Investigated for therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The biological activity of 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole often involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Can modulate signaling pathways, influence gene expression, and affect cellular processes like apoptosis and proliferation.
Comparison with Similar Compounds
Comparing it with compounds of similar structure highlights its uniqueness:
4-{[3-(piperidin-1-yl)propyl]oxy}pyridine: Has different bioactivity profiles and applications.
3-{[(pyridin-4-yl)methyl]sulfonyl}piperidine: Varies in its chemical reactivity and industrial uses.
Key Differences: The unique sulfonyl and benzothiadiazole moieties in 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole confer specific chemical properties and biological activities not found in other compounds.
Properties
IUPAC Name |
4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-13-11-19-8-5-16(13)25-12-14-6-9-22(10-7-14)27(23,24)17-4-2-3-15-18(17)21-26-20-15/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIGBCNNZGOLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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